Product packaging for Nordoxepin hydrochloride(Cat. No.:CAS No. 2887-91-4)

Nordoxepin hydrochloride

Cat. No.: B195830
CAS No.: 2887-91-4
M. Wt: 301.8 g/mol
InChI Key: GNPPEZGJRSOKRE-QFHYWFJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nor Doxepin (B10761459) Hydrochloride as a Tricyclic Antidepressant Metabolite

Nor Doxepin, also known as N-desmethyldoxepin, is the primary active metabolite of Doxepin, a well-established tricyclic antidepressant. wikipedia.orgdrugbank.com The metabolic conversion from Doxepin to Nor Doxepin occurs in the liver, primarily through demethylation. pharmgkb.org This process is mainly facilitated by the cytochrome P450 enzyme CYP2C19, with lesser contributions from CYP1A2 and CYP2C9. wikipedia.orgwikipedia.org

Pharmacologically, Nor Doxepin itself possesses antidepressant properties. pharmgkb.org While Doxepin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), its metabolite, Nor Doxepin, is a more potent and selective norepinephrine (B1679862) reuptake inhibitor. wikipedia.orgwikipedia.org This distinction is a common characteristic among demethylated metabolites of tertiary amine TCAs. wikipedia.org In addition to its effects on norepinephrine reuptake, Nor Doxepin also exhibits antagonist activity at histamine (B1213489) H1 and H2 receptors, which contributes to its sedative properties. pharmgkb.org The elimination half-life of Nor Doxepin is approximately 31 hours, which is considerably longer than that of its parent compound, Doxepin (around 15-18 hours). wikipedia.orgwikipedia.orgnih.gov

Historical Context of Doxepin and its Metabolite Nor Doxepin in Pharmacological Research

Doxepin was first introduced in 1969 as a treatment for depression. oup.comdrugbank.comnih.gov As a member of the tricyclic antidepressant class, its mechanism of action was understood to involve the inhibition of serotonin (B10506) and norepinephrine reuptake in the brain. nih.govhumanjournals.com Early research into the pharmacokinetics of Doxepin led to the identification of its principal active metabolite, Nor Doxepin. wikipedia.orgoup.com

Rationale for Comprehensive Academic Investigation of Nor Doxepin Hydrochloride

The continued academic interest in Nor Doxepin Hydrochloride is driven by several key factors. Firstly, its distinct pharmacological profile, particularly its potent and selective inhibition of norepinephrine reuptake, warrants individual study to fully elucidate its contribution to the antidepressant and anxiolytic effects of Doxepin. wikipedia.orgwikipedia.org Understanding the specific actions of the metabolite is crucial for a complete picture of the parent drug's mechanism.

Secondly, the longer half-life of Nor Doxepin compared to Doxepin suggests that it may play a significant role in maintaining therapeutic effects between doses of the parent drug. wikipedia.orgnih.gov Investigating the pharmacokinetics of Nor Doxepin is therefore essential for optimizing dosing regimens and understanding inter-individual variability in patient response.

Finally, the stereoselective metabolism of Doxepin to Nor Doxepin, resulting in a different ratio of (E) and (Z) stereoisomers for the metabolite compared to the administered drug, presents an area for further research. wikipedia.org The different isomers of both Doxepin and Nor Doxepin have varying pharmacological activities, and a deeper understanding of their respective contributions could lead to the development of more targeted and effective therapeutic agents. pharmgkb.orgpreprints.org

Interactive Data Tables

Pharmacokinetic Properties

ParameterDoxepinNor Doxepin
Primary Metabolizing Enzyme CYP2D6, CYP2C19 wikipedia.orgnih.gov-
Formation Enzyme -CYP2C19 (>50%) wikipedia.org
Elimination Half-life ~15-18 hours wikipedia.orgnih.gov~31 hours wikipedia.orgnih.gov
Protein Binding ~80% nih.gov76% drugbank.com

Receptor Binding Affinity

ReceptorDoxepinNor Doxepin
Norepinephrine Transporter Potent Inhibitor wikipedia.orgMore Potent Inhibitor wikipedia.orgwikipedia.org
Serotonin Transporter Potent Inhibitor wikipedia.orgLess Potent Inhibitor wikipedia.org
Histamine H1 Receptor Potent Antagonist pharmgkb.orgwikipedia.orgLess Potent Antagonist wikipedia.org
Adrenergic Receptors Antagonist nih.govLess Potent Antagonist wikipedia.org
Muscarinic Acetylcholine Receptors Antagonist nih.govLess Potent Antagonist wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClNO B195830 Nordoxepin hydrochloride CAS No. 2887-91-4

Properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPPEZGJRSOKRE-QFHYWFJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196369
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4504-96-5, 2887-91-4
Record name 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4504-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyldoxepin hydrochloride, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyldoxepin hydrochloride, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11(6H)-(3-[Methylamino]propylidene)dibenz[b,e]oxepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLDOXEPIN HYDROCHLORIDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VQL417S2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Pharmacological Mechanisms and Receptor Interactions of nor Doxepin Hydrochloride

Noradrenergic and Serotonergic Reuptake Inhibition by Nor Doxepin (B10761459)

Like many TCAs, Nor Doxepin's primary antidepressant activity is derived from its ability to modulate the levels of monoamine neurotransmitters in the synaptic cleft by blocking their reuptake transporters.

Specificity and Potency of Nor Doxepin on Norepinephrine (B1679862) Transporter (NET)

Nor Doxepin demonstrates a high potency and selectivity as an inhibitor of the norepinephrine transporter (NET). wikipedia.org As a demethylated metabolite, it is characteristic of a class of TCAs that are much more potent inhibitors of norepinephrine reuptake compared to their tertiary amine precursors like Doxepin. wikipedia.org This potent inhibition of NET blocks the reabsorption of norepinephrine from the synapse back into the presynaptic neuron, thereby increasing the concentration and availability of norepinephrine in the synaptic cleft to interact with postsynaptic receptors.

Specificity and Potency of Nor Doxepin on Serotonin (B10506) Transporter (SERT)

In contrast to its potent effect on NET, Nor Doxepin is a significantly less potent inhibitor of the serotonin transporter (SERT). wikipedia.org This characteristic is typical for demethylated variants of tertiary amine TCAs, which generally exhibit reduced affinity for SERT. wikipedia.org The weaker inhibition means that Nor Doxepin has a less pronounced effect on increasing the synaptic concentration of serotonin compared to its effect on norepinephrine.

Comparative Analysis of Reuptake Inhibition Profiles of Doxepin and Nor Doxepin

The biotransformation of Doxepin to Nor Doxepin results in a notable shift in the monoamine reuptake inhibition profile. Doxepin itself inhibits the reuptake of both norepinephrine and serotonin. nih.gov However, its metabolite, Nor Doxepin, is considerably more selective and potent as a norepinephrine reuptake inhibitor. wikipedia.org This metabolic conversion effectively changes the compound's primary mechanism from a serotonin-norepinephrine reuptake inhibitor (SNRI) to a more selective norepinephrine reuptake inhibitor (NRI).

CompoundNorepinephrine Transporter (NET) Inhibition (Ki, nM)Serotonin Transporter (SERT) Inhibition (Ki, nM)
Doxepin3668
Nor Doxepin (Desmethyldoxepin)16320

Lower Ki values indicate greater binding affinity and potency.

Histaminergic Receptor Antagonism of Nor Doxepin

In addition to its effects on neurotransmitter reuptake, Nor Doxepin interacts with histamine (B1213489) receptors, although its activity at these sites is markedly different from that of its parent compound, Doxepin.

Nor Doxepin Interactions with H1 Receptors

Doxepin is recognized as one of the most potent histamine H1 receptor antagonists available. nih.gov Its metabolite, Nor Doxepin, also possesses H1 receptor antagonist properties but is significantly less potent in this activity. wikipedia.org This reduction in antihistaminergic activity is a common feature of demethylated TCAs. wikipedia.org

Nor Doxepin Interactions with H2 Receptors

CompoundHistamine H1 Receptor Antagonism (Ki, nM)Histamine H2 Receptor Antagonism
Doxepin0.21Potent Antagonist
Nor Doxepin (Desmethyldoxepin)13Less potent than Doxepin

Lower Ki values indicate greater binding affinity and potency.

Differentiating H1 Antagonism of Nor Doxepin from Doxepin

Both Doxepin and its metabolite, Nor Doxepin, are known to possess antagonist properties at the histamine H1 receptor, which contributes to their sedative effects. However, the potency of this antagonism differs between the two compounds. In general, the demethylated metabolites of tertiary amine tricyclic antidepressants, such as Nor Doxepin, tend to have less potent antihistaminic activity compared to their parent compounds. While specific binding affinity (Ki) values for Nor Doxepin at the H1 receptor are not as widely reported as for Doxepin, the available literature suggests that Doxepin is a particularly potent H1 antagonist with a Ki value of 0.24 nM. The reduced H1 antagonism of Nor Doxepin is a key differentiator in their respective pharmacological profiles.

Alpha-Adrenergic and Muscarinic Cholinergic Receptor Interactions of Nor Doxepin

Nor Doxepin's interaction with adrenergic and cholinergic receptors is a significant aspect of its pharmacological character, contributing to both its therapeutic actions and potential side effects.

Similar to its parent compound, Nor Doxepin exhibits antagonistic activity at alpha-1 adrenergic receptors. This action can lead to effects such as orthostatic hypotension. As is the case with other demethylated tricyclic antidepressants, Nor Doxepin is generally considered to be less potent in its antiadrenergic effects compared to Doxepin. For comparison, Doxepin has a binding affinity (Ki) of 24 nM for the alpha-1 adrenoceptor. The comparatively weaker alpha-1 adrenergic blockade of Nor Doxepin may result in a more favorable side-effect profile in this regard.

Antagonism of muscarinic cholinergic receptors is a hallmark of many tricyclic antidepressants and is responsible for anticholinergic side effects such as dry mouth, blurred vision, and constipation. Nor Doxepin also acts as an antagonist at these receptors. Consistent with the general trend for demethylated metabolites, Nor Doxepin displays weaker anticholinergic activity than Doxepin. Doxepin itself has a binding affinity (Ki) of 83 nM for acetylcholine muscarinic receptors. This reduction in muscarinic receptor antagonism with Nor Doxepin represents a significant pharmacological distinction from its parent molecule.

Other Receptor and Ion Channel Modulations by Nor Doxepin

Beyond its primary interactions with histaminic, adrenergic, and cholinergic receptors, Nor Doxepin's pharmacological profile is further defined by its effects on serotonin receptors and cardiac ion channels.

Both Doxepin and Nor Doxepin are known to interact with serotonin 5-HT2A and 5-HT2C receptors, which are implicated in the regulation of mood, anxiety, and sleep. Doxepin is an antagonist at both 5-HT2A and 5-HT2C receptors. While specific binding data for Nor Doxepin at these receptors is limited, it is generally understood that the N-demethylation of Doxepin to Nor Doxepin results in a decreased affinity for these serotonin receptor subtypes.

A critical aspect of the safety profile of many psychotropic medications is their potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. Doxepin has been shown to inhibit the hERG channel with a half-maximal inhibitory concentration (IC50) of 6.5 µM nih.govnih.gov. Information regarding the direct inhibitory effects of Nor Doxepin on the hERG channel is not as readily available. However, given that metabolites of parent drugs can also contribute to cardiac ion channel effects, this remains an important area for further investigation in fully characterizing the cardiovascular safety profile of Nor Doxepin.

Compound and Receptor Data

CompoundReceptor/Ion ChannelBinding Affinity (Ki) / IC50
Doxepin Histamine H10.24 nM
Alpha-1 Adrenergic24 nM
Muscarinic Acetylcholine83 nM
hERG Potassium Channel6.5 µM
Nor Doxepin Histamine H1Less potent than Doxepin (specific Ki not widely reported)
Alpha-1 AdrenergicLess potent than Doxepin (specific Ki not widely reported)
Muscarinic AcetylcholineLess potent than Doxepin (specific Ki not widely reported)
5-HT2A/2CLikely less potent than Doxepin (specific Ki not widely reported)
hERG Potassium ChannelData not widely available

Insufficient Data to Detail Nor Doxepin Hydrochloride's Modulation of Ion Channels

A thorough review of available scientific literature reveals a significant lack of specific research focused on the direct modulatory effects of Nor Doxepin Hydrochloride on various ion channels. While its parent compound, Doxepin, has been studied for its interactions with sodium, potassium, and calcium channels, this information cannot be directly and accurately extrapolated to Nor Doxepin Hydrochloride due to potential differences in their pharmacological profiles.

The active metabolite of Doxepin, Nor Doxepin (also known as Desmethyldoxepin), is known to have a different receptor binding profile compared to its parent compound. Generally, demethylated tricyclic antidepressants exhibit altered potencies at various receptors and transporters. However, specific studies detailing Nor Doxepin Hydrochloride's effects on the function, kinetics, or binding affinities of voltage-gated sodium channels, various potassium channels (including Kv and hERG channels), or calcium channels are not sufficiently available to construct a detailed and scientifically rigorous analysis as requested.

Research into the parent compound, Doxepin, has indicated that it can inhibit voltage-gated sodium channels, which may contribute to its analgesic properties. Furthermore, studies have demonstrated that Doxepin blocks certain voltage-dependent potassium channels and the hERG potassium channel, the latter being a crucial aspect of cardiac safety pharmacology. The broader class of tricyclic antidepressants has also been associated with the blockade of neuronal calcium channels.

Without dedicated research on Nor Doxepin Hydrochloride, any discussion of its specific interactions with these ion channels would be speculative and would not meet the required standards of scientific accuracy. Therefore, a detailed subsection on the "Modulation of Other Ion Channels by Nor Doxepin" cannot be provided at this time. Further research is needed to elucidate the specific effects of Nor Doxepin Hydrochloride on these critical physiological components.

Iii. Pharmacokinetics and Biotransformation of nor Doxepin Hydrochloride

Formation of Nor Doxepin (B10761459) as an Active Metabolite of Doxepin

Nor Doxepin is formed through the N-demethylation of Doxepin, a process primarily occurring in the liver. fda.gov This metabolic conversion is a key pathway in the biotransformation of Doxepin and results in a pharmacologically active compound that contributes to the therapeutic effects of the parent drug.

The transformation of Doxepin to Nor Doxepin is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. wikipedia.orgdrugbank.com Research has identified several specific CYP isoenzymes involved in this process, with varying degrees of contribution.

CYP2C19: This enzyme is the main contributor to the N-demethylation of Doxepin, accounting for over 50% of this metabolic reaction. wikipedia.orgwikipedia.org

CYP1A2 and CYP2C9: These enzymes also participate in the formation of Nor Doxepin, but to a lesser extent than CYP2C19. wikipedia.orgwikipedia.org

CYP2D6: This enzyme is not significantly involved in the N-demethylation of Doxepin to form Nor Doxepin. wikipedia.orgwikipedia.org However, it plays a major role in the subsequent hydroxylation of both Doxepin and Nor Doxepin. wikipedia.orgwikipedia.orgnih.govcaldic.com

The activity of these enzymes, particularly the polymorphic CYP2C19 and CYP2D6, can lead to significant interindividual variability in the plasma concentrations of Doxepin and Nor Doxepin. wikipedia.orgpharmgkb.org

Table 1: Cytochrome P450 Enzyme Involvement in Doxepin Metabolism

EnzymeRole in Nor Doxepin Formation (N-demethylation)Other Roles in Doxepin/Nor Doxepin Metabolism
CYP2C19Major (>50% contribution) wikipedia.orgwikipedia.org-
CYP1A2Minor wikipedia.orgwikipedia.orgInvolved in Doxepin demethylation nih.gov
CYP2C9Minor wikipedia.orgwikipedia.orgInvolved in Doxepin demethylation smpdb.ca
CYP3A4Minor nih.govpharmgkb.orgInvolved in Doxepin demethylation nih.gov
CYP2D6Not significantly involved wikipedia.orgwikipedia.orgMajor role in hydroxylation of Doxepin and Nor Doxepin wikipedia.orgwikipedia.orgnih.govcaldic.com

Doxepin is administered as a mixture of geometric isomers, typically in an 85:15 ratio of (E)-Doxepin to (Z)-Doxepin. wikipedia.orgnih.govcaldic.com The metabolism of these isomers is highly stereoselective. wikipedia.org While the isomeric ratio of Doxepin in plasma tends to remain similar to the administered ratio, the plasma concentrations of the (E)- and (Z)-isomers of Nor Doxepin are found to be approximately 1:1. wikipedia.orgnih.gov

This alteration in the isomeric ratio is a result of the stereoselective metabolism by CYP enzymes. wikipedia.org Studies have shown that the N-demethylation of (Z)-Doxepin can exceed that of (E)-Doxepin at higher concentrations in human liver microsomes. nih.govcaldic.com Furthermore, there is evidence of geometric isomerization occurring during the N-demethylation process, where (E)-Doxepin can be converted to (Z)-Nor Doxepin. nih.gov This novel biotransformation pathway contributes to the observed enrichment of (Z)-Nor Doxepin in plasma relative to the proportion of (Z)-Doxepin in the parent drug formulation. nih.gov

Conversely, the subsequent hydroxylation of Nor Doxepin, primarily mediated by CYP2D6, shows a preference for the E-isomer. nih.govcaldic.com This faster metabolism of (E)-Nor Doxepin compared to (Z)-Nor Doxepin also contributes to the observed near-equal plasma concentrations of the two isomers. nih.gov

Absorption and Distribution of Nor Doxepin

As a metabolite, the absorption of Nor Doxepin is intrinsically linked to the administration and absorption of its parent compound, Doxepin. Following the oral administration of Doxepin, Nor Doxepin is formed and subsequently distributed throughout the body.

Following oral administration of Doxepin, Nor Doxepin appears in the plasma after the initial metabolism of the parent drug. fda.gov Peak plasma concentrations of Nor Doxepin are typically reached later than those of Doxepin. fda.gov For instance, after a dose of Doxepin, maximum plasma concentrations of Nor Doxepin occur at approximately 6-8 hours. fda.gov

The elimination half-life of Nor Doxepin is significantly longer than that of Doxepin, with estimates around 31 hours for Nor Doxepin compared to a mean of 17 hours for Doxepin. wikipedia.orgwikipedia.org This longer half-life contributes to its sustained presence in the plasma.

Nor Doxepin exhibits a high degree of binding to plasma proteins. pharmgkb.org Studies using equilibrium dialysis have shown that Nor Doxepin is approximately 76% bound to plasma proteins, which is very similar to the protein binding of Doxepin itself. drugbank.com This extensive binding influences its distribution and availability to target tissues.

Following its formation, Nor Doxepin, like its parent compound, is widely distributed throughout the body. nih.govresearchgate.net In animal studies with radiolabeled Doxepin, the highest concentrations of radioactivity were found in the stomach, liver, and kidneys. fda.gov

In humans, both Doxepin and Nor Doxepin are lipophilic and can readily cross the blood-brain barrier. pharmgkb.org There is a close correlation between the concentrations of Doxepin and Nor Doxepin in cerebrospinal fluid (CSF) and plasma. pharmgkb.orgresearchgate.net Studies have reported that CSF concentrations of Nor Doxepin are about 11% of the total plasma concentration, which is thought to reflect the unbound, pharmacologically active fraction of the compound in the central nervous system. researchgate.net This suggests a constant permeability of the blood-brain barrier to Nor Doxepin. pharmgkb.orgresearchgate.net The extensive tissue distribution is also indicated by a large apparent volume of distribution for Doxepin. nih.gov

Table 2: Pharmacokinetic Properties of Nor Doxepin

ParameterValue/Characteristic
FormationN-demethylation of Doxepin
Primary Metabolizing EnzymeCYP2C19 wikipedia.orgwikipedia.org
Time to Peak Plasma Conc.Approx. 6-8 hours post-Doxepin administration fda.gov
Elimination Half-LifeApprox. 31 hours wikipedia.orgwikipedia.org
Plasma Protein BindingApprox. 76% drugbank.com
Tissue DistributionWide, including CNS; crosses blood-brain barrier pharmgkb.orgnih.govresearchgate.net

Further Metabolism of Nor Doxepin

Once formed, nor doxepin undergoes additional metabolic transformations, primarily through hydroxylation and glucuronidation, leading to various metabolites that are subsequently eliminated from the body. wikipedia.orgwikipedia.org A minor pathway also involves further demethylation.

The hydroxylation of nor doxepin is a critical step in its metabolism, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. wikipedia.orgwikipedia.org This process is stereospecific, with a notable preference for the E-isomer of nor doxepin. caldic.comnih.gov In vitro studies using human liver microsomes have demonstrated that E-nor-doxepin is hydroxylated with high affinity by CYP2D6, while there is no significant evidence of Z-nor-doxepin hydroxylation. caldic.comnih.gov This preferential metabolism of the E-isomer can lead to an enrichment of the Z-isomer of nor doxepin in the plasma. caldic.comnih.gov The resulting hydroxylated metabolite is known as 2-hydroxy-N-desmethyldoxepin. nih.gov

The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which can in turn affect the plasma concentrations of both doxepin and nor doxepin. wikipedia.orgpharmgkb.org Individuals who are poor metabolizers of CYP2D6 may exhibit reduced clearance of nor doxepin, leading to higher plasma concentrations. pharmgkb.org

Table 1: Key Enzymes in Nor Doxepin Metabolism

Metabolic PathwayPrimary Enzyme(s)Metabolite(s)Notes
Formation from Doxepin CYP2C19 (>50%), CYP1A2, CYP2C9Nor doxepin (Desmethyldoxepin)CYP2D6 and CYP3A4 are not significantly involved in this initial demethylation step. wikipedia.orgwikipedia.org
Hydroxylation CYP2D62-hydroxy-N-desmethyldoxepinThis pathway shows a strong preference for the E-isomer of nor doxepin. caldic.comnih.gov
Glucuronidation UDP-glucuronosyltransferases (UGTs)Nor doxepin glucuronide, Hydroxylated nor doxepin glucuronideA major pathway for detoxification and elimination. wikipedia.orgdrugbank.com
Demethylation Not fully elucidatedDidesmethyldoxepinA minor metabolic pathway. pharmgkb.org

Following hydroxylation, both nor doxepin and its hydroxylated metabolites undergo Phase II metabolism, primarily through glucuronidation. wikipedia.orgdrugbank.com This process involves the covalent addition of a glucuronic acid moiety to the molecule, which significantly increases its water solubility and facilitates its excretion. researchgate.net The enzymes responsible for this reaction are UDP-glucuronosyltransferases (UGTs).

The formation of glucuronide conjugates is a major pathway for the elimination of doxepin and its metabolites. drugbank.comdrugs.com These conjugates, such as nor doxepin glucuronide and hydroxylated nor doxepin glucuronide, are then primarily excreted through the kidneys. drugbank.comhumanjournals.com

A minor metabolic pathway for nor doxepin involves a second demethylation step to form didesmethyldoxepin. pharmgkb.org This metabolite has been detected in the plasma and cerebrospinal fluid of patients undergoing doxepin therapy. pharmgkb.orgnewdrugapprovals.org The specific enzymes responsible for this transformation have not been fully characterized.

Elimination of Nor Doxepin and its Metabolites

The elimination of nor doxepin and its various metabolites occurs predominantly through renal excretion, with a smaller contribution from fecal elimination. The elimination half-life of nor doxepin is approximately 31 hours. wikipedia.org

The primary route of elimination for doxepin and its metabolites, including nor doxepin, is through the urine. humanjournals.comfda.gov The metabolites, particularly the glucuronide conjugates, are water-soluble and readily filtered by the kidneys. drugbank.comdrugs.com Less than 3% of a doxepin dose is excreted in the urine as the unchanged parent compound or as nor doxepin, highlighting the extensive metabolism that both compounds undergo before elimination. drugbank.comdrugs.comhumanjournals.com

While urinary excretion is the main pathway, biliary and subsequent fecal excretion also play a role in the elimination of doxepin and its metabolites. oup.com Some metabolites can be excreted into the bile and then eliminated in the feces. oup.com Studies in rats have identified glucuronide metabolites of doxepin in bile. fda.gov This route of elimination is generally less significant than renal excretion for nor doxepin and its conjugates. oup.com

Population Pharmacokinetics of Nor Doxepin

The study of population pharmacokinetics reveals how drug behavior varies across a diverse patient population. For Nor Doxepin, the primary active metabolite of Doxepin, understanding its pharmacokinetic profile is essential for comprehending its therapeutic effects and the reasons behind varied patient responses.

There is considerable variability in the plasma concentrations of Nor Doxepin among individuals after the administration of Doxepin. nih.gov This variation is attributed to a range of factors, including age, concurrent medications, and physiological states like pregnancy. nih.govsigmaaldrich.com A retrospective analysis of therapeutic drug monitoring data from 114 psychiatric patients showed that age and body weight can influence the clearance and volume of distribution of doxepin and its metabolite, Nor Doxepin. sigmaaldrich.com

Following a single oral dose of Doxepin, the peak plasma concentrations (Cmax) of Nor Doxepin can differ significantly between individuals. fda.gov This highlights the inherent differences in how individuals metabolize the parent compound. This variability is also apparent in steady-state concentrations, which are reached after multiple doses. nih.gov Studies have documented a more than 20-fold variation in steady-state plasma concentrations of Doxepin at a fixed dose. nih.gov

Physiological changes during pregnancy can also alter the pharmacokinetics of Doxepin and Nor Doxepin, often leading to lower plasma concentrations of both substances. These concentrations typically revert to pre-pregnancy levels after delivery. This indicates that hormonal fluctuations and changes in drug metabolism and distribution during pregnancy are significant contributors to the observed variability.

Genetic factors, especially polymorphisms in the cytochrome P450 (CYP) enzyme system, are primary drivers of the inter-individual variability in Nor Doxepin plasma concentrations. sci-hub.senih.gov The enzymes CYP2D6 and CYP2C19 are central to the metabolism of Doxepin to Nor Doxepin and the subsequent breakdown of Nor Doxepin. wikipedia.orgwikipedia.orgpreprints.org

The formation of Nor Doxepin from Doxepin is mainly carried out by CYP2C19, with smaller contributions from CYP1A2 and CYP2C9. wikipedia.orgwikipedia.org The subsequent hydroxylation of both Doxepin and Nor Doxepin is primarily mediated by CYP2D6. wikipedia.org

The gene for CYP2D6 is highly polymorphic, resulting in different metabolic capacities, categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs). sci-hub.se Individuals with reduced CYP2D6 function (PMs and IMs) tend to have higher plasma concentrations of Doxepin and altered levels of Nor Doxepin compared to EMs. sci-hub.sepharmgkb.org Conversely, UMs may exhibit lower plasma concentrations of the parent drug and its metabolites. sci-hub.sepharmgkb.org Research has shown that total exposure to Doxepin and Nor Doxepin can differ by nearly ten-fold between CYP2D6 ultrarapid and poor metabolizers. sci-hub.sewikipedia.org

Genetic variations in CYP2C19 also significantly impact the metabolism of Doxepin. g-standaard.nlg-standaard.nl Studies have shown a 2.5-fold difference in the oral clearance of Doxepin between CYP2C19 poor and extensive metabolizers. sci-hub.se Poor metabolizers of CYP2C19 may have higher plasma levels of Doxepin. pharmgkb.orgg-standaard.nl

The interplay between these two key enzyme systems underscores the complexity of predicting an individual's metabolic profile and resulting plasma concentrations of Nor Doxepin. pharmgkb.org A summary of pharmacokinetic parameter changes based on CYP2D6 phenotype is presented below.

CYP2D6 PhenotypeEffect on Doxepin and Nor Doxepin Plasma Concentrations
Ultrarapid Metabolizer (UM) Increased clearance and lower plasma concentrations. pharmgkb.org
Extensive Metabolizer (EM) Normal clearance and plasma concentrations. pharmgkb.org
Intermediate Metabolizer (IM) Reduced clearance and higher plasma concentrations. pharmgkb.org
Poor Metabolizer (PM) Significantly reduced clearance and higher plasma concentrations. pharmgkb.orgpharmgkb.org

The following interactive table provides a more detailed look at the pharmacokinetic parameters of Nor Doxepin based on CYP2D6 genotype from a study in healthy volunteers after a single 75 mg oral dose of Doxepin.

CYP2D6 PhenotypeNMean AUC₀₋₄₈h (µmol·h/L)
Poor Metabolizer (PM)5.28
Extensive Metabolizer (EM)1.28

Data from a study comparing Poor vs. Extensive Metabolizers. AUC (Area Under the Curve) represents total drug exposure over time.

Another study provided the following data on Nor Doxepin pharmacokinetics based on CYP2D6 genotype:

CYP2D6 PhenotypeNMean AUC (ng·h/mL)
Ultrarapid Metabolizer (UM)200
Extensive Metabolizer (EM)562
Poor Metabolizer (PM)1820

AUC (Area Under the Curve) represents total drug exposure over time.

Iv. Drug Interactions Involving nor Doxepin Hydrochloride

Pharmacokinetic Interactions Mediated by Cytochrome P450 Enzymes

The metabolism of Doxepin (B10761459) to Nor Doxepin and the subsequent metabolism of Nor Doxepin are heavily reliant on the cytochrome P450 (CYP) enzyme system. preprints.org Specifically, the formation of Nor Doxepin from Doxepin is mainly carried out by CYP2C19, with minor contributions from CYP1A2 and CYP2C9. wikipedia.orgwikipedia.org The subsequent hydroxylation of both Doxepin and Nor Doxepin is primarily mediated by CYP2D6. wikipedia.orgwikipedia.org Consequently, any co-administered drug that inhibits or induces these enzymes can alter the plasma concentrations of Nor Doxepin, leading to potential changes in its clinical effects.

Inhibition of Nor Doxepin Metabolism by CYP Inhibitors

Several drugs are known to inhibit the activity of the CYP enzymes responsible for Nor Doxepin's metabolism. Inhibition of these enzymes can lead to elevated plasma concentrations of Nor Doxepin, potentially increasing the risk of adverse effects.

CYP2D6 Inhibitors: Potent inhibitors of CYP2D6 can significantly impact the clearance of Nor Doxepin. nih.govmeded101.com Co-administration of drugs such as fluoxetine, paroxetine, sertraline, and cimetidine (B194882) can lead to increased plasma levels of Nor Doxepin. preprints.orgglowm.com This is of particular clinical importance as it may necessitate dosage adjustments to avoid toxicity. glowm.com One study demonstrated that Doxepin itself can inhibit CYP2D6 activity in vivo. if-pan.krakow.pl

CYP2C19 Inhibitors: Fluvoxamine is a known inhibitor of CYP2C19 and can interfere with the primary metabolic pathway of Doxepin to Nor Doxepin. preprints.org This can result in altered concentrations of the parent drug and its active metabolite.

Other Inhibitors: Cimetidine, a histamine (B1213489) H2 receptor antagonist, has been shown to inhibit the metabolism of Doxepin, leading to increased plasma levels and potential toxicity. glowm.compreprints.org

Table 1: Examples of CYP Inhibitors and their Effect on Nor Doxepin Levels

InhibitorTarget Enzyme(s)Potential Effect on Nor Doxepin
FluoxetineCYP2D6 meded101.comIncreased plasma concentrations
SertralineCYP2D6 glowm.comIncreased plasma concentrations
CimetidineCYP2D6 preprints.org, other CYPs glowm.comIncreased plasma concentrations
FluvoxamineCYP2C19 preprints.orgAltered formation and clearance

Induction of Nor Doxepin Metabolism by CYP Inducers

Conversely, drugs that induce the activity of CYP enzymes can accelerate the metabolism of Nor Doxepin, potentially reducing its therapeutic efficacy.

Rifampin: A potent inducer of various CYP enzymes, including those involved in Doxepin metabolism, can significantly decrease the plasma concentrations of Doxepin and its metabolites. preprints.org This interaction may necessitate an increase in the dosage of Doxepin to maintain therapeutic effects.

Clinical Implications of CYP-Mediated Interactions on Nor Doxepin Levels

The clinical consequences of these pharmacokinetic interactions are significant. Elevated levels of Nor Doxepin due to enzyme inhibition can increase the risk of dose-dependent side effects. preprints.org Conversely, decreased levels resulting from enzyme induction can lead to a loss of therapeutic efficacy. preprints.org Therefore, careful consideration of a patient's concomitant medications is crucial when prescribing Doxepin.

Pharmacodynamic Interactions of Nor Doxepin

Pharmacodynamic interactions occur when Nor Doxepin and another drug have additive, synergistic, or antagonistic effects on the body. These interactions are not related to changes in drug concentrations but rather to their combined pharmacological actions.

Interactions with Other Central Nervous System Depressants

Nor Doxepin, like its parent compound Doxepin, possesses central nervous system (CNS) depressant properties. glowm.com When co-administered with other CNS depressants, such as alcohol, benzodiazepines, and other sedatives, there is a potential for additive effects. wikipedia.orgmayoclinic.org This can lead to excessive drowsiness, sedation, and impairment of motor skills. drugs.com

Synergistic or Antagonistic Effects with Other Neurotransmitter-Modulating Agents

Nor Doxepin is a more potent and selective norepinephrine (B1679862) reuptake inhibitor compared to Doxepin. wikipedia.org This activity can lead to significant interactions with other drugs that modulate neurotransmitter systems.

Monoamine Oxidase Inhibitors (MAOIs): Co-administration of Doxepin with MAOIs is contraindicated due to the risk of severe reactions, including hypertensive crisis and serotonin (B10506) syndrome. glowm.com A washout period of at least 14 days is recommended between the use of these two classes of drugs. nih.gov

Serotonergic Agents: Although Nor Doxepin is less potent at inhibiting serotonin reuptake than Doxepin, caution is still advised when combining it with other serotonergic drugs like SSRIs. wikipedia.orgmedscape.com The combination could potentially increase the risk of serotonin syndrome.

Sympathomimetic Agents: The effects of sympathomimetic agents, such as norepinephrine, may be potentiated by tricyclic antidepressants like Doxepin, leading to an increased risk of hypertension and cardiac arrhythmias. wikipedia.orgdrugs.com

Cardiotoxicity Concerns with Co-administration of QT-Prolonging Agents

The concurrent use of Nor Doxepin Hydrochloride, the active metabolite of Doxepin, with other medications known to prolong the QT interval on an electrocardiogram (ECG) presents significant cardiotoxicity concerns. medscape.comggcmedicines.org.uk Prolongation of the QT interval can lead to a dangerous ventricular arrhythmia called Torsades de Pointes (TdP), which may result in sudden cardiac death. ggcmedicines.org.uknih.gov The risk of such adverse events is amplified when multiple QT-prolonging agents are administered together, a phenomenon known as a pharmacodynamic interaction. ggcmedicines.org.uk

Doxepin and its metabolite, Nor Doxepin, are themselves associated with a risk of QT prolongation. medscape.comnih.gov This effect is a recognized characteristic of tricyclic antidepressants (TCAs) as a class. ukclinicalpharmacy.orguspharmacist.com Research indicates that Doxepin can inhibit the human Ether-a-go-go-Related Gene (hERG) potassium channel, a key mechanism underlying drug-induced QT prolongation. fda.govmedcraveonline.com While some studies suggest Doxepin may have a lower propensity for causing significant QT interval increases compared to other TCAs at therapeutic doses, the risk is still present, particularly in overdose situations or when combined with other QT-prolonging drugs. uspharmacist.comnih.govaerjournal.com

The co-administration of Nor Doxepin Hydrochloride with other drugs that prolong the QT interval is often contraindicated or requires careful monitoring. medscape.com This is because the additive effects on cardiac repolarization can substantially increase the risk of life-threatening arrhythmias. ggcmedicines.org.uk

Several classes of drugs are known to prolong the QT interval and should be used with caution, if at all, in patients receiving Doxepin. These include certain antiarrhythmics, antipsychotics, antibiotics, and antiemetics. medscape.comggcmedicines.org.ukukclinicalpharmacy.org For instance, the combination of Doxepin with antiarrhythmics like quinidine (B1679956) and sotalol, or the antipsychotic pimozide, is contraindicated due to the heightened risk of QTc prolongation. medscape.com Similarly, concurrent use with other TCAs such as imipramine (B1671792) and clomipramine (B1669221) should be avoided. medscape.com

The following table provides a non-exhaustive list of drugs that may interact with Nor Doxepin Hydrochloride, leading to an increased risk of cardiotoxicity through QT prolongation.

Table 1: Examples of Drugs with Potential for Cardiotoxic Interaction with Nor Doxepin Hydrochloride via QT Prolongation

Drug Class Specific Agents Interaction Concern
Antiarrhythmics Quinidine, Procainamide, Sotalol Additive QT prolongation effects. medscape.com
Antipsychotics Thioridazine, Pimozide, Haloperidol, Chlorpromazine Increased risk of significant QTc interval prolongation. medscape.com
Antidepressants Citalopram, Escitalopram, Imipramine, Clomipramine, Fluoxetine Additive effects on QT interval and risk of serotonin syndrome. medscape.com
Antibiotics Clarithromycin, Erythromycin, Moxifloxacin Increased risk of QT prolongation. medscape.comukclinicalpharmacy.org
Antifungals Fluconazole, Ketoconazole Potential for increased Doxepin levels and additive QT effects. medscape.comsctimst.ac.in
Antiemetics Ondansetron, Droperidol, Domperidone Additive QT prolongation risk. ggcmedicines.org.ukukclinicalpharmacy.org
Other Agents Methadone, Chloroquine, Hydroxychloroquine Increased risk of cardiotoxicity. medscape.comggcmedicines.org.uk

This table is for informational purposes and is not all-inclusive. Clinical decisions should be made in consultation with a qualified healthcare professional.

It is crucial for healthcare providers to conduct a thorough medication review for patients prescribed Doxepin to identify any co-administered drugs with QT-prolonging potential. medcraveonline.com In situations where the combination is unavoidable, enhanced cardiac monitoring, including regular ECGs, is recommended. medscape.com Patient-specific risk factors such as female sex, advanced age, electrolyte imbalances (hypokalemia, hypomagnesemia), and pre-existing heart disease can further elevate the risk of drug-induced TdP. nih.govmedcraveonline.com

V. Analytical Methodologies for nor Doxepin Hydrochloride Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Nor Doxepin (B10761459)

LC-MS/MS has emerged as the preferred method for the determination of Nor Doxepin in biological samples due to its high sensitivity, selectivity, and robustness. humanjournals.combiointerfaceresearch.com This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. humanjournals.com

Several LC-MS/MS methods have been developed for the simultaneous quantification of Doxepin and Nor Doxepin in human plasma. nih.govresearchgate.netnih.gov These methods are essential for bioequivalence studies and understanding the metabolic profile of Doxepin. A key aspect of method development is achieving a linear dynamic range suitable for clinical applications. For instance, one validated method established a linear range of 5.00–1300 pg/mL for Nor Doxepin with a mean correlation coefficient (r²) of 0.9993. nih.govresearchgate.netnih.gov Validation of these methods is performed according to international guidelines, assessing parameters such as selectivity, carryover, linearity, precision, accuracy, recovery, and stability. nih.gov

A highly sensitive and specific LC-MS/MS method was developed for the simultaneous determination of Doxepin and its metabolite Nor Doxepin in human plasma. nih.govresearchgate.netnih.gov The method demonstrated good precision and accuracy, with intra-batch and inter-batch precision (% CV) being ≤ 8.3% for both analytes. nih.govnih.gov Stability was also thoroughly evaluated under various storage conditions, showing no significant degradation. nih.govnih.gov Another study aimed to create a rapid, sensitive, and selective LC-MS/MS method for the determination of Doxepin and N-nordoxepin in human plasma, achieving lower limits of quantification of 4 pg/mL and 2 pg/mL, respectively. nih.govrsc.orgresearchgate.net

Interactive Data Table: LC-MS/MS Method Parameters for Doxepin and Nor Doxepin Quantification

ParameterDoxepinNor DoxepinInternal Standard(s)Source
Linear Dynamic Range 15.0–3900 pg/mL5.00–1300 pg/mLPropranolol, Desipramine nih.govnih.gov
Correlation Coefficient (r²) 0.99910.9993N/A nih.govnih.gov
Extraction Recovery 86.6%–90.4%88.0%–99.1%N/A nih.govnih.gov
Intra- & Inter-Batch Precision (% CV) ≤ 8.3%≤ 8.3%N/A nih.govnih.gov
Lower Limit of Quantification (LLOQ) 4 pg/mL2 pg/mLN/A nih.govrsc.orgresearchgate.net

Effective sample preparation is critical for removing interferences from the biological matrix and concentrating the analytes of interest. researchgate.net The most common techniques for Nor Doxepin analysis are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between an aqueous sample and an immiscible organic solvent. One study utilized LLE with methyl tert-butyl ether to extract Doxepin and Nor Doxepin from human plasma. humanjournals.comnih.govresearchgate.net This method is effective but can be time-consuming and uses organic solvents that may be toxic. rsc.org

Solid-Phase Extraction (SPE): SPE has gained popularity as a more rapid and environmentally friendly alternative to LLE. rsc.orgresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. A novel SPE method was developed for the precise quantification of Doxepin and its metabolites, addressing issues of recovery and cumbersome sample preparation seen in other methods. nih.govrsc.org Another approach utilized a mixed-mode strong cation-exchange SPE product to generate cleaner extracts of basic compounds like Doxepin by effectively removing phospholipids. waters.com Protein precipitation (PPT) is another sample preparation method that has been used, where proteins in the plasma sample are precipitated using a solvent like acetonitrile (B52724). researchgate.net

Chromatographic separation is typically achieved using a reversed-phase HPLC column. phenomenex.com The choice of column and mobile phase is crucial for achieving good resolution and peak shape.

Chromatographic Columns: Various columns have been successfully employed, including Hypurity C8 (100 mm × 4.6 mm, 5 µm) and Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm). nih.govresearchgate.netnih.govrsc.org The Kinetex Biphenyl column has also been shown to provide excellent separation for Doxepin and its primary metabolite through a combination of pi-pi and polar interactions. phenomenex.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate). nih.govnih.gov One method used an isocratic mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (B1220265) in a 93:7 (v/v) ratio. nih.govresearchgate.netnih.gov Another method employed a gradient elution with 0.1% formic acid and 10 mM ammonium formate in water as mobile phase A and 0.1% formic acid in acetonitrile as mobile phase B. nih.govrsc.org

Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode. nih.govresearchgate.net Quantitation is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.govresearchgate.net For Nor Doxepin, a common protonated precursor to product ion transition monitored is m/z 266.0 → 107.0. nih.govresearchgate.netnih.gov

Interactive Data Table: Chromatographic and Mass Spectrometric Parameters

ParameterValue/DescriptionSource
Column Type Hypurity C8 (100 mm × 4.6 mm, 5 µm) humanjournals.comnih.govresearchgate.net
Column Type Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) nih.govrsc.org
Mobile Phase Example Acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7, v/v) humanjournals.comnih.govresearchgate.net
Flow Rate Example 1.2 mL/min nih.gov
Detection Mode Positive Ionization, Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
Nor Doxepin MRM Transition m/z 266.0 → 107.0 nih.govresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Nor Doxepin Analysis

HPLC is a widely used and versatile technique for the analysis of pharmaceutical compounds, including Nor Doxepin. humanjournals.com It offers robust and reliable quantification, although it may have lower sensitivity compared to LC-MS/MS. nih.gov

HPLC-UV: This is a common detection method for HPLC. One study developed a stability-indicating RP-HPLC method for Doxepin using a C18 column with UV detection at 273 nm. humanjournals.com Another RP-HPLC method for analyzing Doxepin hydrochloride used a mobile phase of methanol, acetonitrile, and buffer (40:30:30, v/v/v) with UV detection at 254 nm. innovareacademics.in

HPLC-Fluorescence: Fluorescence detection can offer enhanced sensitivity for certain compounds. Derivatization techniques can be employed to improve the fluorescence properties of Nor Doxepin. For instance, forming ion-pair complexes with eosin (B541160) Y in dichloromethane (B109758) can enhance fluorescence, with an excitation wavelength of 464 nm and an emission wavelength of 567 nm.

Nor Doxepin exists as a mixture of (E)- and (Z)- stereoisomers. The stereoselective metabolism of Doxepin can lead to different plasma concentrations of these isomers. Therefore, chiral HPLC methods are necessary for their individual quantification, which is important for detailed pharmacokinetic and pharmacodynamic studies.

A normal-phase HPLC method using a silica (B1680970) column has been developed for the stereoselective and simultaneous measurement of the cis- and trans-isomers of Doxepin and N-Desmethyldoxepin in plasma or urine. humanjournals.com This method utilized a mobile phase of hexane-methanol-nonylamine (95:5:0.3, v/v/v) and UV detection. humanjournals.com The limit of quantification for each isomer was 1 ng/ml. humanjournals.com Another study highlighted the use of a Kinetex Biphenyl column with a methanol-based mobile phase for the complete separation of the (E) and (Z) isomers of Doxepin. phenomenex.com The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride also outlines an HPLC method for the separation of its isomers, requiring a resolution of not less than 1.5 between the (E)- and (Z)-isomer peaks. phenomenex.com

Other Bioanalytical Techniques for Nor Doxepin

Beyond the commonly used chromatography-based methods, other techniques offer viable alternatives for the determination of nor doxepin in biological samples.

Spectrofluorimetry provides a sensitive approach for the analysis of fluorescent compounds or those that can be derivatized to become fluorescent. For doxepin and by extension, its metabolite nor doxepin, this method often involves the formation of an ion-pair complex with a fluorescent dye.

One such method involves the reaction of doxepin with eosin Y in a buffered solution (pH 4.52) to form a fluorescent ion-pair complex. nih.gov This complex can be extracted with dichloromethane and its fluorescence intensity measured at an emission wavelength (λem) of 567 nm after excitation at an excitation wavelength (λex) of 464 nm. nih.gov This particular method demonstrated a linear range of 0.1-0.8 µg/ml and a limit of detection (LOD) of 2.95 ng/ml for doxepin. nih.gov Another spectrofluorimetric method utilizes alizarin (B75676) red S, which forms an ion-pair complex with doxepin at pH 3.09. The complex is extracted into dichloromethane and measured at λem=560 nm after excitation at λex=490 nm, with a linear range of 2-14 µg/ml and a detection limit of 0.55 µg/ml. researchgate.net While these methods were developed for doxepin, the structural similarities with nor doxepin suggest their potential adaptability for its quantification, likely requiring specific optimization and validation.

Table 1: Spectrofluorimetric Methods for Doxepin Analysis

Parameter Method with Eosin Y nih.gov Method with Alizarin Red S researchgate.net
Reagent Eosin Y Alizarin Red S
pH 4.52 3.09
Extraction Solvent Dichloromethane Dichloromethane
Excitation Wavelength (λex) 464 nm 490 nm
Emission Wavelength (λem) 567 nm 560 nm
Linear Range 0.1-0.8 µg/ml 2-14 µg/ml

This table is based on methods developed for doxepin, which may be adaptable for nor doxepin.

Capillary electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of various drugs, including tricyclic antidepressants and their metabolites. ies.gov.pl For the analysis of central nervous system drugs, including doxepin, a high-performance capillary electrophoresis (HPCE) method has been developed. nih.gov This method involves sample extraction from biological fluids like plasma, urine, or gastric juice, followed by separation in an acidic buffer. nih.gov Identification is based on the relative migration time and peak height ratios at different wavelengths. nih.gov

In one study, the separation of tricyclic antidepressants was achieved using an acidic buffer (30 mmol/L (NH4)3PO4, pH 2.50) with 10% acetonitrile. nih.gov While specific validation parameters for nor doxepin are not detailed, the successful application for doxepin in clinical samples of intoxication suggests its feasibility for nor doxepin quantification. nih.gov The direct analysis of oral fluid samples by CE without an extraction step has also been demonstrated for several tricyclic antidepressants, offering a simplified sample preparation procedure. ies.gov.pl

Applications of Analytical Methods in Research Studies

The ability to accurately measure nor doxepin concentrations in biological fluids is fundamental to various areas of pharmaceutical and clinical research.

Bioequivalence (BE) and bioavailability (BA) studies are essential for the development of generic drug formulations. These studies require sensitive and reliable analytical methods to compare the pharmacokinetic profiles of the test and reference products. The FDA's draft guidance for doxepin hydrochloride capsules specifies that both doxepin and its active metabolite, nor doxepin, should be measured in plasma for BE studies. fda.gov

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of doxepin and nor doxepin in human plasma for a BE study. nih.gov This method had a linear dynamic range of 5.00-1300 pg/mL for nor doxepin. nih.gov The study successfully demonstrated the bioequivalence of a 6 mg doxepin hydrochloride orally disintegrating tablet in 41 healthy subjects. nih.gov Another study comparing a 6 mg doxepin tablet to a 50 mg capsule found that while the doxepin exposure was lower for the 6 mg tablet, the pharmacokinetic profiles of nor doxepin were similar for both formulations. fda.gov

Table 2: Example Pharmacokinetic Parameters for Nor Doxepin from a Bioequivalence Study

Formulation Cmax (pg/mL) AUC0-t (pg·h/mL) Tmax (h)
Doxepin 6 mg Tablet (Test) Data not specified Data not specified 6.0 - 8.0 caldic.com

Note: Specific Cmax and AUC values for nor doxepin were not provided in the readily available abstracts. Tmax for nordoxepin is generally observed between 6.0 and 8.0 hours post-dose. caldic.com

Therapeutic drug monitoring (TDM) involves measuring drug concentrations in blood to optimize treatment efficacy and minimize toxicity. For tricyclic antidepressants like doxepin, TDM is considered valuable due to the significant variability in patient metabolism and the established correlation between plasma concentrations and clinical response. clinical-laboratory-diagnostics.comresearchgate.net The therapeutic reference range for the combined concentration of doxepin and nor doxepin is generally considered to be 50-150 ng/mL or 150-250 ng/mL, though some studies have found a large percentage of patients to have subtherapeutic levels. pharmgkb.orgnih.gov

Research has shown that TDM can lead to more appropriate dose adjustments and a higher rate of achieving therapeutic serum levels. researchgate.net One study found that adverse effects were more common when serum levels of doxepin and nor doxepin exceeded the therapeutic range. researchgate.net TDM is also crucial in cases of suspected toxicity, as demonstrated in a case where a patient's combined doxepin-nordoxepin serum concentration was 1419 ng/mL, confirming toxicity. researchgate.net

The quantification of nor doxepin is also critical in preclinical and toxicological research. In preclinical studies, understanding the pharmacokinetic profile of doxepin and its metabolites in animal models helps in elucidating its mechanism of action and potential effects. For instance, a study in obese mice investigated the metabolic effects of doxepin treatment, which would have involved monitoring drug and metabolite levels. nih.gov

In forensic toxicology, determining the concentrations of doxepin and nor doxepin in post-mortem specimens is essential for investigating cause of death in cases of overdose or intoxication. nih.gov A study of eight doxepin-related deaths found that analyzing the sum of doxepin and nor doxepin concentrations in various tissues, such as the liver and lung, provided a more accurate interpretation than looking at either compound alone. nih.gov This highlights the importance of quantifying the metabolite in addition to the parent drug in toxicological assessments.

Table 3: Chemical Compounds Mentioned

Compound Name
Nor Doxepin Hydrochloride
Doxepin
Eosin Y
Dichloromethane
Alizarin Red S
Acetonitrile
Ammonium Phosphate
Amitriptyline
Imipramine (B1671792)
Clomipramine (B1669221)
Desipramine
Nortriptyline
Propranolol
Serotonin (B10506)
Norepinephrine (B1679862)
Clobazam
Topiramate
Carbamazepine
Phenytoin
Phenobarbital

Vi. Preclinical Research and Animal Models in nor Doxepin Hydrochloride Studies

Pharmacological Activity of Nor Doxepin (B10761459) in Behavioral Models

Behavioral models in animals are crucial for predicting the therapeutic potential of compounds in humans. For Nor Doxepin, these models have helped to characterize its activity as an antidepressant, anxiolytic, and sedative agent.

Antidepressant-like Effects of Nor Doxepin (e.g., Forced Swim Test, Tail Suspension Test)

The antidepressant-like effects of Nor Doxepin's parent compound, Doxepin, have been evaluated in established rodent models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). valpo.edufrontiersin.org In these tests, an animal's immobility time when placed in a stressful and inescapable situation is measured, with a reduction in immobility considered indicative of an antidepressant effect. nih.gov

While direct studies on Nor Doxepin in these models are less common in publicly available literature, the known pharmacological profile of Nor Doxepin as a potent norepinephrine (B1679862) reuptake inhibitor suggests it significantly contributes to the antidepressant effects of Doxepin. wikipedia.orgwikipedia.org Research on Doxepin in the FST in mice has shown that it can reverse clonidine-induced behavioral despair. service.gov.uk Furthermore, studies investigating the combined effects of Doxepin and other agents, like selegiline (B1681611), have demonstrated a significant antidepressant effect in both the FST and TST in mice. valpo.eduresearchgate.net Given that Nor Doxepin is a major active metabolite, its contribution to these observed effects is highly probable. wikipedia.org

Table 1: Representative Findings of Doxepin (Parent Compound of Nor Doxepin) in Antidepressant Behavioral Models

Model Animal Key Finding Reference
Forced Swim Test (FST) Mice Reversed clonidine-induced behavioral despair. service.gov.uk
Forced Swim Test (FST) & Tail Suspension Test (TST) Mice Combination with selegiline intensified the antidepressant effect compared to Doxepin alone. valpo.eduresearchgate.net

Anxiolytic Properties of Nor Doxepin in Animal Models

Doxepin, the parent compound of Nor Doxepin, is recognized for its anxiolytic properties. service.gov.ukncats.io Animal models of anxiety, such as those involving punishment procedures or conditioned responses, are used to assess these effects. In studies using operant conditioning schedules in rats, Doxepin produced a dose-dependent depression of food-reinforced responses. service.gov.uk However, in a punishment procedure, Doxepin did not have an effect on the mean fixed ratio (punished) response. service.gov.uk The anxiolytic effects of Doxepin are thought to be related to its complex pharmacology, including its potent antihistaminic activity. bionity.com As the less potent antihistaminic metabolite, Nor Doxepin's direct contribution to the anxiolytic profile of Doxepin is an area requiring more specific investigation. wikipedia.org

Sedative and Hypnotic Effects of Nor Doxepin

The sedative effects of Doxepin are well-documented and are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor. wikipedia.orgnih.gov In animal studies, Doxepin has been shown to have a biphasic effect on locomotor activity in mice, with lower doses causing stimulation and higher doses leading to CNS depression, ataxia, and reduced motor activity. service.gov.uk Notably, desmethyldoxepin (Nor Doxepin) was found to be more active than Doxepin in inhibiting spontaneous locomotor activity in mice, suggesting it contributes significantly to the sedative profile. service.gov.uk

Neurobiological Investigations of Nor Doxepin Action

Beyond behavioral observations, preclinical research has delved into the neurobiological mechanisms underlying the effects of Nor Doxepin. These investigations have explored its impact on various neurotransmitter systems and its distribution within the brain.

Impact of Nor Doxepin on Neurotransmitter Systems Beyond Monoamine Reuptake

While the primary mechanism of action of Nor Doxepin is the inhibition of norepinephrine reuptake, its pharmacological activity extends to other neurotransmitter systems, albeit generally to a lesser extent than Doxepin. wikipedia.orgwikipedia.org Tricyclic antidepressants as a class are known to interact with multiple receptors, including serotonergic, adrenergic, and muscarinic receptors. psychiatry-psychopharmacology.com

Nor Doxepin is a less potent inhibitor of serotonin (B10506) reuptake compared to Doxepin. wikipedia.org It also exhibits weaker antiadrenergic, antihistaminic, and anticholinergic activities than its parent compound. wikipedia.orgwikipedia.org This more selective action on norepinephrine reuptake distinguishes Nor Doxepin from Doxepin. wikipedia.org The clinical effects of tricyclic antidepressants are believed to result from chronic adaptations in brain function following the initial perturbation of neurotransmitter systems. psychiatry-psychopharmacology.com

Table 2: Comparative Receptor Binding Profile of Doxepin and Nor Doxepin

Receptor/Transporter Doxepin Nor Doxepin Reference
Norepinephrine Transporter Potent Inhibitor More Potent Inhibitor wikipedia.orgwikipedia.org
Serotonin Transporter Inhibitor Less Potent Inhibitor wikipedia.orgwikipedia.org
Histamine H1 Receptor Potent Antagonist Less Potent Antagonist wikipedia.org
Adrenergic Receptors Antagonist Less Potent Antagonist wikipedia.org
Muscarinic Receptors Antagonist Less Potent Antagonist wikipedia.org

Neuroanatomical Distribution and Receptor Occupancy Studies of Nor Doxepin

Studies on the distribution of Doxepin have shown that it is widely distributed in tissues, including the lungs, heart, brain, and liver. nih.gov Following administration, Nor Doxepin is a major metabolite found in the plasma. fda.gov

Positron Emission Tomography (PET) studies using radiolabeled ligands like [11C]doxepin have been employed to measure histamine H1 receptor occupancy in the human brain. nih.govresearchgate.netfrontiersin.org These studies are valuable for understanding the central effects of antihistaminic drugs and their sedative properties. nih.gov While these studies have focused on Doxepin's H1 receptor occupancy, similar methodologies could be applied to investigate the neuroanatomical distribution and receptor occupancy of Nor Doxepin for its target receptors, particularly the norepinephrine transporter. Such studies would provide more direct evidence of its engagement with specific brain circuits and its role in mediating the therapeutic effects of Doxepin.

Gene Expression and Molecular Pathway Modulations by Nor Doxepin

While direct studies on the gene expression and molecular pathway modulations specifically by nor doxepin hydrochloride are limited, research on its parent compound, doxepin, provides significant insights. Doxepin's effects on gene expression have been explored, particularly in the context of neuronal survival and stress.

In one study, the chronic administration of doxepin to rats did not produce significant changes in the hippocampal gene expression of brain-derived neurotrophic factor (BDNF), tumor necrosis factor-alpha (TNF-α), mitogen-activated protein kinase 14 (MAPK14), or serine-threonine protein kinase AKT1 in intact, non-stressed animals. nih.govmui.ac.ir The fold changes in mRNA levels for these genes were modest and not statistically significant. nih.gov

However, in rats exposed to chronic restraint stress, doxepin demonstrated the ability to modulate stress-induced changes in gene expression. nih.govphypha.ir Specifically, stress was found to significantly decrease the expression of the BDNF gene, and treatment with doxepin was able to prevent this decrease. phypha.ir Furthermore, in stressed rats, doxepin was observed to decrease the elevated mRNA expression of the pro-apoptotic genes Bad and Bax, though it did not have a significant effect on the anti-apoptotic Bcl-2 gene. nih.gov Another study noted that doxepin decreased the hippocampal expression of the Bad gene in intact rats. researchgate.net

These findings suggest that the therapeutic and protective effects of doxepin, and by extension its active metabolite nor doxepin, may be linked to its ability to modulate molecular pathways involved in neuronal survival and plasticity, particularly under conditions of stress. nih.govphypha.ir

Table 1: Effects of Doxepin on Gene Expression in Rat Hippocampus

Gene Condition Effect of Doxepin Fold Change (approx.) Reference
BDNF Non-Stressed No significant change 1.42 nih.gov
TNF-α Non-Stressed No significant change 1.66 nih.gov
MAPK14 Non-Stressed No significant change 1.31 nih.gov
AKT1 Non-Stressed No significant change 1.16 nih.gov
BDNF Stressed Prevented stress-induced decrease - phypha.ir
Bad Stressed Decreased stress-induced increase -74.14% to -85.97% nih.gov
Bax Stressed Decreased stress-induced increase -72.71% to -75.9% nih.gov

This table is based on data from studies on doxepin, the parent compound of nor doxepin.

Toxicology and Safety Pharmacology of Nor Doxepin in Preclinical Studies

The toxicological profile of nor doxepin is primarily understood through studies conducted on its parent compound, doxepin hydrochloride. A standard battery of toxicology studies has been performed to assess its safety. fda.gov

Doxepin has undergone a standard battery of genetic toxicology studies and has not been found to be genotoxic. fda.gov The assessments included an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay in human lymphocytes, and an in vivo rat micronucleus assay, all of which yielded negative results. fda.govnih.govpaladin-pharma.com These findings indicate that doxepin does not cause mutations or chromosomal damage under the tested conditions. caldic.com One study suggested that while non-cytotoxic at the tested concentrations, doxepin could be potentially genotoxic at higher concentrations. researchgate.net

Table 2: Genetic Toxicology Profile of Doxepin

Test System Result Reference
Bacterial Reverse Mutation Assay (Ames Test) In vitro Negative fda.govnih.gov
Chromosomal Aberration Assay In vitro (Human Lymphocytes) Negative fda.govnih.gov
Micronucleus Assay In vivo (Rat) Negative fda.govnih.gov

Carcinogenicity studies have been conducted to evaluate the tumor-forming potential of doxepin. In a 26-week study using hemizygous Tg.rasH2 mice, oral administration of doxepin did not show evidence of carcinogenic potential. fda.govnih.gov While some neoplastic alterations were observed in the nasal cavity, lung, and spleen of doxepin-treated animals, these were not statistically significant and are known to occur spontaneously in this mouse strain. fda.gov A 2-year carcinogenicity bioassay in rats was also planned. fda.gov

Reproductive and developmental toxicity studies have been conducted on doxepin in several animal species. fda.govendodocuments.com In rats, oral administration of doxepin before and during mating led to adverse effects on fertility, including a decreased number of corpora lutea, implantations, and viable embryos, as well as an increase in abnormal sperm. nih.govendodocuments.com

During organogenesis, administration of doxepin to pregnant rats and rabbits resulted in developmental toxicity at higher doses, including an increase in fetal structural abnormalities and decreased fetal body weights. endodocuments.comdrugs.comnih.gov In rats, these abnormalities included non-ossified bones in the skull and sternum. nih.govfda.gov Administration of doxepin throughout pregnancy and lactation in rats led to decreased pup survival and transient growth delay at the highest doses tested. paladin-pharma.comendodocuments.comdrugs.com There was no evidence of teratogenicity in rats, rabbits, or monkeys at the doses tested. pfizer.com

Table 3: Summary of Reproductive and Developmental Toxicity Findings for Doxepin

Species Study Type Findings Reference
Rat Fertility and Early Embryonic Development Adverse effects on fertility and sperm parameters. nih.govendodocuments.com nih.govendodocuments.com
Rat Embryo-Fetal Development Increased fetal structural abnormalities and decreased fetal body weight at high doses. endodocuments.comnih.gov endodocuments.comnih.gov
Rabbit Embryo-Fetal Development Reduced fetal body weights at the highest dose. fda.gov fda.gov
Rat Pre- and Postnatal Development Decreased pup survival and transient growth delay at the highest dose. endodocuments.comdrugs.com endodocuments.comdrugs.com
Rat, Rabbit, Monkey Teratogenicity No evidence of teratogenicity. pfizer.com

The cardiac safety of doxepin, and by extension nor doxepin, has been a focus of preclinical evaluation due to the known cardiovascular effects of tricyclic antidepressants. cambridge.org Literature reports have identified doxepin as a potential blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC50 of 4.4-6.5 µM. fda.gov Blockade of the hERG channel is a key indicator of potential cardiac toxicity, specifically QT interval prolongation. fda.gov

In vivo studies in cardiac patients have shown that doxepin can increase heart rate and the PR, QRS, and QTc intervals of the electrocardiogram (ECG), although these changes were not always statistically significant. researchgate.net Due to the potential for QT prolongation, it has been recommended that both doxepin and its major metabolite, nor doxepin, be assessed in the in vitro hERG assay, especially since the plasma area under the curve (AUC) for nor doxepin can be up to twice that of doxepin in humans. fda.gov

Vii. Advanced Research Directions and Future Perspectives on nor Doxepin Hydrochloride

Nor Doxepin (B10761459) in Personalized Medicine and Pharmacogenomics

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, with pharmacogenomics being a key component that studies how genes affect a person's response to drugs. nih.govneurorestorative.com For Nor Doxepin, pharmacogenomic research is crucial for optimizing therapeutic outcomes and minimizing adverse effects by considering an individual's genetic makeup.

Genotype-Phenotype Correlations in Nor Doxepin Metabolism and Response

The metabolism of Doxepin to Nor Doxepin and the subsequent metabolism of both compounds are significantly influenced by genetic polymorphisms in the cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP2C19. pharmgkb.orgsci-hub.se These genetic variations can lead to substantial interindividual differences in plasma concentrations of Doxepin and Nor Doxepin, affecting both efficacy and tolerability. sci-hub.se

The CYP2D6 enzyme is highly polymorphic and plays a major role in the hydroxylation of both Doxepin and Nor Doxepin. pharmgkb.orgsci-hub.se Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

Poor Metabolizers (PMs): Carry non-functional alleles, leading to reduced clearance and significantly higher plasma concentrations of Doxepin and Nor Doxepin. pharmgkb.org This can increase the risk of toxicity.

Intermediate Metabolizers (IMs): Have one reduced and one non-functional allele, also potentially leading to higher drug levels. pharmgkb.org

Extensive Metabolizers (EMs): Possess normal enzyme function. pharmgkb.org

Ultrarapid Metabolizers (UMs): Have multiple copies of functional alleles, resulting in increased clearance and lower plasma concentrations, which may lead to therapeutic failure. pharmgkb.orgresearchgate.net

Studies have shown a more than ten-fold variation in the exposure to Doxepin and Nor Doxepin between ultrarapid, extensive, and poor CYP2D6 metabolizers who received the same dose. sci-hub.se

CYP2C19 is primarily responsible for the N-demethylation of Doxepin to Nor Doxepin. wikipedia.orgpharmgkb.org While its influence might be considered secondary to CYP2D6, variations in CYP2C19 can still affect the metabolic ratio of the parent drug to its active metabolite. pgkb.org For instance, CYP2C19 poor metabolizers may have altered clearance of Doxepin. pharmgkb.orgpgkb.org

Data sourced from multiple studies investigating the impact of CYP2D6 and CYP2C19 genotypes on Doxepin and Nor Doxepin pharmacokinetics. pharmgkb.orgsci-hub.seresearchgate.net

Biomarkers for Predicting Nor Doxepin Efficacy and Adverse Effects

The identification of reliable biomarkers is a critical step toward personalizing Nor Doxepin therapy. nih.gov While no single biomarker has been definitively established to predict treatment response, several areas of research show promise.

Genetic Biomarkers: As discussed, CYP2D6 and CYP2C19 genotypes are the most well-studied genetic biomarkers for predicting Doxepin and Nor Doxepin plasma levels. pharmgkb.orgmdpi.com Therapeutic drug monitoring, which involves measuring the combined plasma concentrations of Doxepin and Nor Doxepin, is a valuable tool to guide dosing, with a therapeutic range often cited as 50-150 ng/mL for antidepressant effects. pharmgkb.orgtestcatalog.org Genotype testing prior to treatment could help in selecting an appropriate starting dose and avoiding potential adverse events or lack of efficacy. sci-hub.senih.gov

Other Potential Biomarkers: Research is ongoing to identify other biomarkers, including those related to drug transporters and receptors, that might influence an individual's response to tricyclic antidepressants like Doxepin and its metabolites. mdpi.com However, the complexity of conditions like depression and pain means that a panel of biomarkers, rather than a single one, may be necessary for accurate prediction. nih.gov

Novel Therapeutic Applications and Repurposing of Nor Doxepin

Drug repurposing, or finding new therapeutic uses for existing drugs, is a cost-effective strategy for drug development. nih.gov Nor Doxepin's pharmacological profile, particularly its potent norepinephrine (B1679862) reuptake inhibition, makes it a candidate for several novel applications beyond its traditional role in depression. wikipedia.org

Exploration of Nor Doxepin in Chronic Pain Management

Tricyclic antidepressants, including Doxepin, have long been used in the management of chronic pain, particularly neuropathic pain. nih.govmayoclinic.org The analgesic effect is thought to be mediated by the increase of neurotransmitters like norepinephrine in the spinal cord, which helps to reduce pain signals. mayoclinic.org

Studies have demonstrated the efficacy of Doxepin in treating chronic pain conditions such as low back pain, cervical spine pain, and neuropathic pain. nih.govhealio.comresearchgate.net In a study of patients with chronic pain and depression, treatment with Doxepin resulted in significant improvements in pain severity and its impact on daily activities. nih.gov Given that Nor Doxepin is a potent norepinephrine reuptake inhibitor, it is believed to contribute significantly to these analgesic effects. wikipedia.org Topical application of Doxepin has also been shown to reduce neuropathic pain, suggesting a potential for localized treatment with fewer systemic side effects. researchgate.netresearchgate.net

Investigating Nor Doxepin for Other Neuropsychiatric Conditions

The potential applications of Doxepin and by extension, Nor Doxepin, extend to other neuropsychiatric conditions. Symptoms that have responded well to Doxepin in clinical settings include anxiety, fear, guilt, and sleep disturbances. drugs.comdrugbank.com While low-dose Doxepin is approved for insomnia, its role in other anxiety-related disorders continues to be an area of interest. droracle.ai The distinct pharmacological effects of Nor Doxepin, with its strong impact on norepinephrine, may offer a unique therapeutic benefit in conditions where this neurotransmitter system is implicated.

Potential Combinatorial Therapies Involving Nor Doxepin

Combining medications can sometimes lead to synergistic effects, enhancing efficacy while potentially allowing for lower doses and reduced side effects. google.com

Research has explored the combination of Doxepin with other agents. For instance, a study combining Doxepin with Selegiline (B1681611), a monoamine oxidase inhibitor, in animal models showed a significantly increased antidepressant effect and a reduction in the sedative side effects of Doxepin. mdpi.com Another area of investigation is the combination of low-dose Doxepin with other sleep medications, which may improve sleep quality synergistically. google.com

Furthermore, combining tricyclic antidepressants with selective serotonin (B10506) reuptake inhibitors (SSRIs) may enhance the pain-relieving effects, although this requires careful monitoring due to the potential for drug interactions. mayoclinic.org As research continues, Nor Doxepin's specific properties will be a key consideration in designing rational combination therapies for a variety of conditions.

Development of Nor Doxepin-Specific Formulations or Analogs

While research into unique formulations has often centered on the parent compound, Doxepin, significant interest lies in the development of analogs of Nor Doxepin to refine its pharmacological profile. google.comjddtonline.inforesearchgate.net A key strategy in this area is the site-selective deuteration of tricyclic antidepressants (TCAs). researchgate.netnih.gov Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at metabolically active sites. researchgate.net For Doxepin, this includes the N-methyl group that is demethylated to form Nor Doxepin. researchgate.netnih.gov

This isotopic reinforcement has been reported as a useful strategy for developing more selective and potent antidepressants. researchgate.netnih.gov The goal of this approach is to alter the metabolic kinetics, potentially leading to improved bioavailability, a longer elimination half-life (t1/2), and increased maximum plasma concentration (Cmax) of the active compounds. researchgate.net Studies on deuterated TCAs have shown improved efficacy in behavioral paradigms in animal models, indicating enhanced pharmacological activity. researchgate.netnih.gov Such modifications could yield a new generation of TCA analogs with a more favorable pharmacokinetic and pharmacodynamic profile, potentially offering a better clinical impact in the treatment of neuropsychiatric disorders. researchgate.net

Computational and Structural Biology Approaches for Nor Doxepin Research

Computational and structural biology have become indispensable tools in modern drug discovery, allowing researchers to model and predict molecular interactions, thereby guiding the synthesis of new and improved therapeutic agents. nih.govresearchgate.net

In silico modeling, including molecular docking and virtual screening, provides profound insights into how ligands like Nor Doxepin interact with their biological targets. nih.gov A significant body of this research has focused on the parent compound, Doxepin, and its interaction with G protein-coupled receptors (GPCRs), such as the histamine (B1213489) H1 receptor (H1R). nih.govnih.gov

Structural studies of Doxepin bound to the H1R reveal that it sits (B43327) deep within the ligand-binding pocket. nih.gov Key interactions include the amine moiety of the drug forming a bond with the highly conserved aspartate residue (D3.32) and its aromatic rings fitting into hydrophobic regions of the receptor. nih.gov

These detailed models for Doxepin are foundational for understanding Nor Doxepin. As the N-desmethyl metabolite, Nor Doxepin has a similar three-dimensional structure but lacks one methyl group. wikipedia.org Computational approaches can model how this subtle structural change affects its binding affinity and selectivity for various receptors and transporters. This is particularly relevant given that Nor Doxepin is a much more potent and selective norepinephrine reuptake inhibitor compared to Doxepin. wikipedia.orgwikipedia.org By using predictive modeling, researchers can explore the specific molecular determinants responsible for this shift in activity, guiding the design of new analogs with tailored selectivity profiles. nih.govdrugdesign.org

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. drugdesign.org These analyses help identify the chemical groups (pharmacophores) responsible for a drug's effects, guiding the modification of lead compounds to enhance potency and reduce side effects. drugdesign.orgresearchgate.net

A primary SAR for Nor Doxepin is understood by comparing it to its parent compound, Doxepin. The N-demethylation of a tertiary amine TCA (Doxepin) to a secondary amine TCA (Nor Doxepin) significantly alters its pharmacological profile. wikipedia.org In general, these demethylated metabolites exhibit increased potency as norepinephrine reuptake inhibitors but decreased activity at serotonin transporters, as well as reduced antihistamine and anticholinergic effects. wikipedia.orgwikipedia.org

Another critical aspect of Nor Doxepin's SAR involves its stereoisomerism. Like Doxepin, Nor Doxepin exists as a mixture of (E) and (Z) geometric isomers. wikipedia.org While pharmaceutical Doxepin contains an approximate 85:15 ratio of (E) to (Z) isomers, stereoselective metabolism results in plasma levels of (E)- and (Z)-Nor Doxepin that are closer to a 1:1 ratio. wikipedia.org The (Z) isomer of Doxepin is known to be a more potent inhibitor of serotonin and norepinephrine reuptake. wikipedia.org Understanding the distinct activities and metabolic fates of these isomers is crucial for a complete SAR profile and for developing more specific therapeutic agents.

Table 1: Comparative Pharmacological Activity Profile

CompoundAmine TypeNorepinephrine Reuptake InhibitionSerotonin Reuptake InhibitionAntihistamine/Anticholinergic Activity
Doxepin TertiaryPotentLess PotentHigh
Nor Doxepin SecondaryMore Potent wikipedia.orgMuch Less Potent wikipedia.orgLower wikipedia.org

Isotope-Labeled Nor Doxepin in Advanced Metabolic and Mechanistic Studies

The use of isotope-labeled compounds represents a sophisticated approach for precisely tracking a molecule's journey through a biological system. medchemexpress.com Stable isotopes, such as deuterium (²H or D), can be incorporated into a drug's structure without significantly altering its properties, allowing for detailed investigation of its absorption, distribution, metabolism, and excretion (ADME). medchemexpress.com

Deuterium-labeled versions of Nor Doxepin, such as Nordoxepin-d3 and Nordoxepin-d4, are commercially available for research purposes. medchemexpress.commedchemexpress.com These labeled compounds serve several critical functions in advanced studies:

Pharmacokinetic (ADME) Studies : Isotopic labels enable non-invasive tracking of Nor Doxepin and its metabolites in the body using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). medchemexpress.com This helps to precisely map metabolic pathways and determine pharmacokinetic parameters. researchgate.netmedchemexpress.com

Quantitative Analysis : Stable isotope-labeled Nor Doxepin is an ideal internal standard for bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com Its use improves the accuracy, precision, and reproducibility of quantifying Nor Doxepin concentrations in biological samples like human plasma. medchemexpress.commedchemexpress.com

Mechanistic Studies : In cell cultures or enzymatic reactions, labeled compounds allow for precise control over concentrations and exposure times, facilitating the study of specific metabolic reactions and enzyme activities. medchemexpress.com They can also be used in competitive binding experiments to evaluate the affinity and kinetics of the unlabeled compound for its receptors. medchemexpress.com

The development of these advanced tools is crucial for refining our understanding of Nor Doxepin's pharmacology and for the continued development of related compounds. researchgate.netnih.gov

Table 2: Isotope-Labeled Nor Doxepin Compounds for Research

Compound NameSynonymsIsotopic LabelPrimary Use
Nordoxepin-d3 hydrochloride Desmethyldoxepin-d3 hydrochlorideDeuterium (d3)Labeled active metabolite of Doxepin for research; internal standard in bioequivalence studies. medchemexpress.com
Nordoxepin-d4 hydrochloride Desmethyldoxepin-d4 hydrochlorideDeuterium (d4)Labeled Nor Doxepin for use in metabolic pathway tracking, ADME studies, and as an internal standard in mass spectrometry. medchemexpress.com

Q & A

Q. What analytical methods are recommended for quantifying Nor Doxepin Hydrochloride isomers in pharmaceutical formulations?

The United States Pharmacopeia (USP) prescribes a reversed-phase HPLC method for separating and quantifying the (Z)- and (E)-isomers of doxepin hydrochloride. The assay involves comparing peak responses of isomers in test samples to a USP reference standard. Calibration curves are established using linear regression, with quantification based on the formula:

Percentage of isomer=(rUrS)×(WSWT)×P\text{Percentage of isomer} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{W_S}{W_T}\right) \times P

where rUr_U and rSr_S are peak responses of the sample and standard, WS/WTW_S/W_T is the weight ratio, and PP is the labeled purity of the reference standard .

Q. How should researchers address stability concerns during experimental handling of Nor Doxepin Hydrochloride?

Nor Doxepin Hydrochloride is sensitive to light, temperature extremes, and strong oxidizing agents. Storage should be in airtight containers at room temperature, avoiding direct sunlight. Decomposition products include carbon oxides and nitrogen oxides, necessitating ventilation and regular monitoring via spectroscopic methods (e.g., UV-Vis or fluorescence) to detect degradation .

Q. What are the critical parameters for validating a spectrophotometric assay for Nor Doxepin Hydrochloride?

Key validation parameters per ICH guidelines include:

  • Linearity : Calibration curves (e.g., 0.1–0.8 µg/mL) with R2>0.995R^2 > 0.995.
  • Sensitivity : Limit of detection (LOD) as low as 2.95 ng/mL using fluorescence with eosin Y.
  • Precision : Relative standard deviation (RSD) < 2% for intraday/interday assays.
  • Accuracy : Recovery rates of 98–102% via spiked sample analysis .

Advanced Research Questions

Q. How can conflicting data between HPLC and spectrophotometric methods for isomer quantification be resolved?

Discrepancies often arise from matrix effects (e.g., excipients interfering with UV absorption) or incomplete chromatographic separation. To resolve this:

  • Perform forced degradation studies (e.g., heat, light, pH stress) to identify interfering byproducts.
  • Use mass spectrometry (LC-MS) to confirm isomer-specific fragmentation patterns.
  • Validate methods using standard addition to account for matrix interferences .

Q. What strategies optimize the detection of trace Nor Doxepin Hydrochloride in complex biological matrices?

Advanced approaches include:

  • Derivatization : Enhance fluorescence by forming ion-pair complexes with eosin Y in dichloromethane (λex=464\lambda_{\text{ex}} = 464 nm, λem=567\lambda_{\text{em}} = 567 nm).
  • Microextraction techniques : Solid-phase microextraction (SPME) to concentrate analytes.
  • Chiral chromatography : Use amylose-based columns for enantiomeric resolution in pharmacokinetic studies .

Q. What mechanistic insights explain Nor Doxepin Hydrochloride’s dual inhibition of serotonin and norepinephrine reuptake?

Structural studies reveal that the tricyclic core binds to the serotonin transporter (SERT) via hydrophobic interactions, while the dimethylamino group forms hydrogen bonds with norepinephrine transporter (NET) residues. In vitro assays using radiolabeled 3^3H-doxepin show KiK_i values of 0.8 nM (SERT) and 1.2 nM (NET), validated via competitive binding experiments .

Methodological Considerations

Q. How to design a stability-indicating method for Nor Doxepin Hydrochloride under stressed conditions?

  • Stressors : Expose samples to UV light (254 nm), 40°C/75% RH, and 0.1 M HCl/NaOH.
  • Analysis : Monitor degradation via UPLC-PDA, ensuring baseline separation of degradation peaks.
  • Validation : Confirm specificity using peak purity index (> 0.999) and mass balance (> 98%) .

Q. What protocols ensure accurate quantification of deuterium-labeled Nor Doxepin in pharmacokinetic studies?

  • Use isotope dilution mass spectrometry (ID-MS) with d3d_3-doxepin as an internal standard.
  • Calibrate using matrix-matched standards to correct for ion suppression/enhancement.
  • Validate precision (RSD < 5%) across plasma, urine, and cerebrospinal fluid matrices .

Data Interpretation and Troubleshooting

Q. Why might fluorescence-based assays show variability in low-concentration Nor Doxepin detection?

Variability often stems from:

  • Quenching effects : Remove oxygen via nitrogen purging in dichloromethane extracts.
  • pH sensitivity : Maintain sodium acetate–acetic acid buffer at pH 4.52 ± 0.05.
  • Eosin Y purity : Use HPLC-grade reagents with ≥ 99% purity to minimize background noise .

Q. How to address discrepancies in reported IC50_{50}50​ values for Nor Doxepin’s CYP450 inhibition?

Differences arise from enzyme sources (human liver microsomes vs. recombinant CYP450) and substrate specificity. Standardize assays using:

  • CYP2C19-specific substrates (e.g., omeprazole).
  • Pre-incubation times (15–30 min) to account for time-dependent inhibition.
  • Positive controls (e.g., ketoconazole for CYP3A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nordoxepin hydrochloride
Reactant of Route 2
Nordoxepin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.